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Compound of Interest

Compound Name: 1-Chloropinacolone

Cat. No.: B081408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure of 1-
Chloropinacolone (also known as 1-chloro-3,3-dimethyl-2-butanone). The document details

its chemical identity, physicochemical properties, and spectroscopic characteristics. It includes

detailed experimental protocols for spectroscopic analysis and a logical workflow for its

synthesis and characterization. This guide is intended to serve as a valuable resource for

researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties
1-Chloropinacolone is a halogenated ketone with the chemical formula C₆H₁₁ClO.[1] It is a

key intermediate in the synthesis of various organic compounds, particularly in the

pharmaceutical and agrochemical industries.

Table 1: Chemical Identifiers for 1-Chloropinacolone
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Identifier Value

IUPAC Name 1-chloro-3,3-dimethylbutan-2-one

Synonyms
1-Chloropinacolone, Chloromethyl tert-butyl

ketone, α-Chloropinacolin

CAS Number 13547-70-1

Molecular Formula C₆H₁₁ClO

Molecular Weight 134.60 g/mol [1]

Canonical SMILES CC(C)(C)C(=O)CCl

InChI Key ULSAJQMHTGKPIY-UHFFFAOYSA-N

Table 2: Physicochemical Properties of 1-Chloropinacolone

Property Value

Appearance Clear, slightly yellow liquid

Melting Point -13 °C

Boiling Point 170-173 °C

Density 1.025 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.442

Solubility Insoluble in water, soluble in organic solvents.

Molecular Structure and Spectroscopic Data
The molecular structure of 1-Chloropinacolone features a carbonyl group with a chloromethyl

group on one side and a tert-butyl group on the other. This arrangement of functional groups

gives rise to a unique spectroscopic fingerprint. As an α-halo ketone, the preferred

conformation is a cisoid arrangement where the halogen and carbonyl group are in the same

plane to minimize steric hindrance.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 3: ¹H NMR Spectral Data for 1-Chloropinacolone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.410 Singlet 2H -CH₂Cl

1.221 Singlet 9H -C(CH₃)₃

Solvent: CDCl₃, Instrument: 400 MHz

Table 4: Predicted ¹³C NMR Spectral Data for 1-Chloropinacolone

Chemical Shift (δ) ppm Carbon Assignment

~205-220 C=O (Ketone)

~40-50 -CH₂Cl

~35-45 -C(CH₃)₃

~25-35 -C(CH₃)₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 5: Characteristic IR Absorption Peaks for 1-Chloropinacolone
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2970 Strong
C-H stretch (sp³ hybridized

carbons)

~1725 Strong C=O stretch (ketone)

~1470 Medium C-H bend (CH₂ and CH₃)

~1370 Medium C-H bend (tert-butyl group)

~700-800 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 6: Key Mass Spectrometry Peaks and Putative Fragment Assignments for 1-
Chloropinacolone

m/z Putative Fragment

134/136
[M]⁺ (Molecular ion, showing isotopic pattern for

Chlorine)

85 [M - CH₂Cl]⁺

57
[C(CH₃)₃]⁺ (tert-butyl cation, often the base

peak)

41 [C₃H₅]⁺

Experimental Protocols
Synthesis of 1-Chloropinacolone
A common method for the synthesis of 1-Chloropinacolone is the direct chlorination of

pinacolone.[3]
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Protocol: Chlorination of Pinacolone in a Tubular Reactor

Reactant Preparation: Pinacolone and chlorine gas are used as the primary reactants.

Reaction Setup: A tubular reactor equipped with an external cooling water system is

employed.

Reaction Execution: Pinacolone and chlorine are continuously fed into the tubular reactor at

a specific molar ratio. The exothermic heat of reaction is managed by the external cooling

water.

Work-up and Purification: The reaction product mixture is subjected to vacuum distillation to

separate 1-Chloropinacolone from unreacted pinacolone and byproducts. The unreacted

pinacolone can be recycled back into the reactor.

Analysis: The purity of the final product is determined using gas chromatography (GC). This

method has been shown to yield product purities of over 97%.[3]

Spectroscopic Analysis
Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-25 mg of 1-Chloropinacolone in approximately 0.6 mL of

deuterated chloroform (CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated

solution (50-100 mg) may be necessary.[4]

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Pulse Program: Standard single-pulse sequence

Spectral Width: 0-12 ppm

Number of Scans: 16

Relaxation Delay: 1 s

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b081408?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_1H_and_13C_NMR_Spectral_Analysis_of_Enones.pdf
https://www.benchchem.com/product/b081408?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Pulse Program: Proton-decoupled single-pulse sequence

Spectral Width: 0-220 ppm

Number of Scans: 1024

Relaxation Delay: 2 s

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift

scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation: Place a single drop of neat 1-Chloropinacolone directly onto the ATR

crystal.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the final absorbance or transmittance

spectrum.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft, non-abrasive wipe.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 1-Chloropinacolone (approximately 1

mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and

hold for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-200.

Ion Source Temperature: 230 °C.

Data Analysis: Identify the peak corresponding to 1-Chloropinacolone in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and fragmentation pattern.

Logical Workflow and Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

derivative of 1-Chloropinacolone, specifically highlighting its use in a Williamson ether

synthesis.
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Synthesis Work-up & Purification

Analysis

Start: Reactants
1-Chloropinacolone
+ 4-Hydroxybiphenyl

+ K₂CO₃ in MEK

Combine
Heat to 80°C

(15 hours)
Filter to remove

K₂CO₃

Cool Concentrate in vacuo
Dissolve in CH₂Cl₂

Wash with NaOH(aq)
and H₂O

Dry with Na₂SO₄ Vacuum Distillation
Final Product:

1-(4'-phenyl-phenoxy)
3,3-dimethylbutan-2-one

NMR Spectroscopy
(¹H, ¹³C)

Characterize

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of a 1-Chloropinacolone derivative.

Conclusion
This technical guide has provided a detailed examination of the molecular structure of 1-
Chloropinacolone, supported by comprehensive data tables and experimental protocols. The

information presented herein is intended to be a valuable resource for scientists engaged in

organic synthesis and drug development, facilitating a deeper understanding and effective

utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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